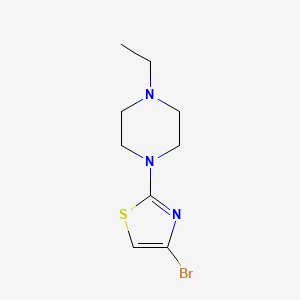
1-Cyclopropyl-5-methylpyrrolidin-3-one
Übersicht
Beschreibung
1-Cyclopropyl-5-methylpyrrolidin-3-one (1-CPMP) is a synthetic compound that has been used in a variety of scientific research applications. It is a cyclic amide and is composed of a cyclopropyl group and a methylpyrrolidin-3-one moiety. 1-CPMP has been used as a tool in various biochemical and physiological studies, and has also been used in laboratory experiments to investigate the mechanism of action of various drugs and compounds.
Wissenschaftliche Forschungsanwendungen
Pharmacological and Antidepressant Potential A study highlighted the synthesis of chiral cyclopropanes as selective α4β2-nicotinic acetylcholine receptor partial agonists. These compounds, including 1-Cyclopropyl-5-methylpyrrolidin-3-one derivatives, exhibited robust antidepressant-like efficacy in mouse behavioral tests, indicating potential applications in the development of novel antidepressants (Zhang et al., 2013).
Chemical Transformations and Synthesis Research into the chemical transformations of 3-aminopyrrolidin-2-ones of the norbornane and cyclopropane series revealed the ability of these compounds to undergo various reactions, forming azomethines and heterocyclic spiranes. This demonstrates the versatility of 1-Cyclopropyl-5-methylpyrrolidin-3-one derivatives in organic synthesis (Kostyuchenko et al., 2009).
Glycosidase Inhibition A study utilized titanium-mediated reactions for the synthesis of 2-(1-aminocyclopropyl)pyrrolidine-3,4-diol derivatives, demonstrating that derivatives of 1-Cyclopropyl-5-methylpyrrolidin-3-one can inhibit specific glycosidases, suggesting potential therapeutic applications in treating disorders related to glycosidase activity (Declerck et al., 2012).
Cancer Research The compound has been investigated for its role in the synthesis of potent inhibitors targeting the IGF-1R pathway, which is relevant in cancer research. A study on the synthesis and evaluation of a specific IGF-1R inhibitor highlighted the importance of cyclopropyl derivatives in developing new therapeutic agents for cancer treatment (Majo et al., 2013).
Regioselective Synthesis Research into regioselective synthesis showcased the creation of novel spiro-cyclopropanated 1-aminopyrrol-2-ones, underlining the compound's significance in facilitating innovative synthetic routes for complex molecular architectures (Attanasi et al., 2009).
Eigenschaften
IUPAC Name |
1-cyclopropyl-5-methylpyrrolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-6-4-8(10)5-9(6)7-2-3-7/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLOEXHFYNRNTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CN1C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601275674 | |
| Record name | 3-Pyrrolidinone, 1-cyclopropyl-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601275674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1384429-05-3 | |
| Record name | 3-Pyrrolidinone, 1-cyclopropyl-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinone, 1-cyclopropyl-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601275674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Boc-1-[(3-bromobenzene)sulfonyl]homopiperazine](/img/structure/B1377922.png)
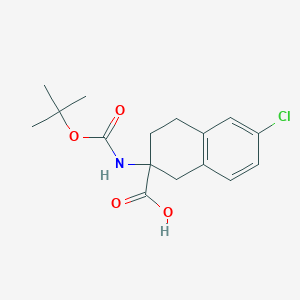
![[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid](/img/structure/B1377924.png)
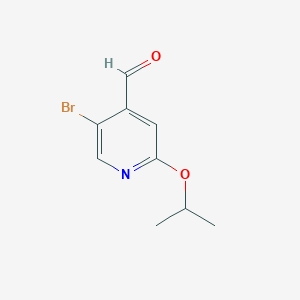
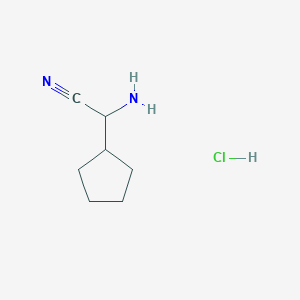


![7-Bromopyrido[3,4-b]pyrazine](/img/structure/B1377934.png)
![3-Bromo-7H-furo[3,4-b]pyridin-5-one](/img/structure/B1377935.png)
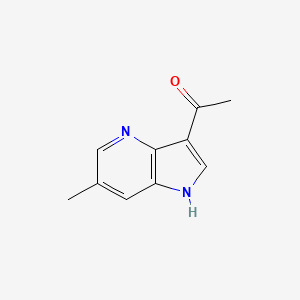
![Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1377939.png)


